molecular formula C13H14N2O4 B13054075 Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate

Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate

Katalognummer: B13054075
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: NUBFMWIRXLXMMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a pyrazolopyridine derivative with a tetrahydrofuran-3-yloxy substituent at the 6-position and a methyl ester group at the 3-position. The tetrahydrofuran moiety introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability compared to simpler substituents .

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

methyl 6-(oxolan-3-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-17-13(16)11-6-14-15-7-9(2-3-12(11)15)19-10-4-5-18-8-10/h2-3,6-7,10H,4-5,8H2,1H3

InChI-Schlüssel

NUBFMWIRXLXMMP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)OC3CCOC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyrazolo[1,5-A]pyridine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrahydrofuran-3-YL Group: This step involves the reaction of the pyrazolo[1,5-A]pyridine core with tetrahydrofuran-3-yl derivatives.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

Wirkmechanismus

The mechanism of action of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs and Their Properties

Compound Name (CAS No.) Substituent at Position 6 Molecular Formula Similarity Score Key Properties/Findings
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (127717-18-4) Methyl C₁₁H₁₀N₂O₂ 0.83 Higher lipophilicity; used as an intermediate in kinase inhibitor synthesis .
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (936637-97-7) Formyl (5-position) C₁₀H₇N₂O₃ 0.82 Reactive aldehyde group enables further derivatization; lower stability in aqueous conditions .
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (51135-70-7) Methyl (5-position) C₁₁H₁₂N₂O₂ 0.82 Ethyl ester enhances metabolic resistance compared to methyl analogs .
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (1352625-29-6) Fluorine C₈H₅FN₂O₂ 0.95 High similarity due to fluorine’s electronegativity; improved membrane permeability in vitro .

Substituent-Specific Analysis

  • Tetrahydrofuran-3-yloxy Group: This substituent introduces a cyclic ether, enhancing solubility in polar solvents compared to alkyl or aryl groups.
  • Methyl vs. Fluorine : The methyl group (127717-18-4) increases hydrophobicity, favoring blood-brain barrier penetration, while fluorine (1352625-29-6) improves electronic effects and metabolic stability .
  • Ester Variations : Ethyl esters (51135-70-7) exhibit slower hydrolysis than methyl esters, extending in vivo half-life .

Physicochemical and Spectroscopic Differences

  • Melting Points: Analogs with polar groups (e.g., formyl, 936637-97-7) show higher melting points (>200°C) compared to nonpolar derivatives like 127717-18-4 (mp ~150–160°C) .
  • Spectroscopic Data : The presence of a tetrahydrofuran ring would alter NMR signals (e.g., δ 3.5–4.0 ppm for oxy-methylene protons) compared to fluorine or methyl analogs .

Biologische Aktivität

Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is C13H14N2O4C_{13}H_{14}N_2O_4, with a molecular weight of 262.26 g/mol. The structure features a pyrazolo[1,5-A]pyridine core that is substituted with a tetrahydrofuran moiety and a carboxylate ester functional group, which is significant for its biological interactions and reactivity in biological systems.

Biological Activities

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-A]pyridine class exhibit notable anticancer properties. For instance, derivatives have shown effective inhibition of cancer cell proliferation across various cancer lines. In particular, studies have highlighted the compound's potential in targeting specific signaling pathways involved in tumor growth and metastasis.

2. Inhibition of Kinases

Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate has been studied for its inhibitory effects on kinases such as p38 MAPK. Inhibitors of p38 MAPK have been shown to reduce the production of pro-inflammatory cytokines (e.g., IL-1β, TNFα), suggesting potential applications in treating autoimmune diseases and inflammatory conditions .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The presence of the tetrahydrofuran moiety may enhance its solubility and bioavailability, facilitating better interaction with target proteins involved in signaling pathways related to cell growth and inflammation.

Case Studies

Case Study 1: p38 MAPK Inhibition

A study involving a series of pyrazolo[1,5-A]pyridine derivatives demonstrated that modifications to the structure could significantly enhance their potency as p38 MAPK inhibitors. For example, certain derivatives exhibited IC50 values in the nanomolar range against this kinase, indicating strong potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate displayed selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInhibition of cancer cell growth
p38 MAPK InhibitionReduced cytokine production
Selective CytotoxicityHigh selectivity against tumors

Q & A

What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyridine derivatives with tetrahydrofuran-based substituents?

Basic Research Focus
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves nucleophilic substitution reactions and cyclization strategies. For example, the introduction of tetrahydrofuran-3-yloxy groups can be achieved via nucleophilic displacement of halogen atoms (e.g., chlorine) at the 6-position of the pyrazolo[1,5-a]pyridine core. Polar aprotic solvents like DMF or THF, combined with bases such as potassium carbonate, are commonly employed to facilitate this step . For intermediates like ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, analogous procedures involve coupling reactions with hydroxyl-containing moieties under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .

Advanced Consideration : Retrosynthetic analysis of similar compounds (e.g., selpercatinib derivatives) suggests that palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enable late-stage functionalization of the pyrazolo[1,5-a]pyridine scaffold with tetrahydrofuran-3-yloxy groups, improving regioselectivity .

How can spectroscopic and crystallographic methods resolve structural ambiguities in pyrazolo[1,5-a]pyridine derivatives?

Basic Research Focus
1H and 13C NMR are critical for confirming regiochemistry. For example, the chemical shift of the methyl ester group at position 3 typically appears at δ ~3.9–4.1 ppm in 1H NMR, while the tetrahydrofuran-3-yloxy substituent shows distinct splitting patterns due to its stereochemistry . IR spectroscopy can confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Advanced Consideration : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing. For example, in related pyrazolo[1,5-a]pyridine derivatives, crystallographic data revealed intramolecular hydrogen bonding between the ester carbonyl and adjacent NH groups, influencing solubility and reactivity .

What methodologies are used to assess the biological activity of pyrazolo[1,5-a]pyridine derivatives, such as kinase inhibition?

Basic Research Focus
In vitro kinase inhibition assays (e.g., RET kinase) are performed using recombinant enzymes and ATP-competitive binding protocols. For example, selpercatinib analogs with pyrazolo[1,5-a]pyridine cores are tested at varying concentrations (1–100 nM) to determine IC50 values via fluorescence polarization .

Advanced Consideration : Structure-activity relationship (SAR) studies require systematic substitution at positions 3 (ester) and 6 (tetrahydrofuran-3-yloxy). Molecular docking simulations (e.g., using AutoDock Vina) can predict binding modes to RET kinase’s hydrophobic pocket, guiding synthetic prioritization .

How can contradictory data in solubility or stability studies be addressed for this compound?

Basic Research Focus
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous states, while HPLC purity analysis (>95%) ensures consistent results .

Advanced Consideration : Stability under physiological conditions (pH 7.4, 37°C) should be monitored via LC-MS to detect hydrolysis of the methyl ester or ether linkage. Degradation pathways can be mitigated by prodrug strategies (e.g., tert-butoxycarbonyl protection of amines) .

What computational tools are effective for optimizing the electronic properties of this compound?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For instance, electron-withdrawing groups (e.g., esters) lower LUMO energies, enhancing electrophilic reactivity in kinase binding . Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and conformational flexibility in biological environments .

How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core be addressed?

Advanced Research Focus
Regioselective substitution at position 6 (vs. position 2 or 5) can be achieved via directed ortho-metalation. For example, using n-BuLi and TMEDA at low temperatures (-78°C) generates a lithiated intermediate at position 6, which reacts with tetrahydrofuran-3-yl electrophiles . Alternative strategies include transition-metal catalysis (e.g., copper-mediated Ullmann coupling) for C–O bond formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.